The AcrAB-TolC Efflux Pump: A Technical Guide to Its Core Function and Regulation
The AcrAB-TolC Efflux Pump: A Technical Guide to Its Core Function and Regulation
For Researchers, Scientists, and Drug Development Professionals
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, actively extruding a wide range of clinically relevant antibiotics and other toxic compounds from the cell. This tripartite system, spanning both the inner and outer membranes, represents a significant challenge in the fight against infectious diseases. Understanding its intricate mechanism and the complex regulatory networks that govern its expression is paramount for the development of effective countermeasures, such as efflux pump inhibitors (EPIs). This in-depth technical guide provides a comprehensive overview of the AcrAB-TolC system, focusing on its structure, function, regulation, and the experimental methodologies used to study it.
Structure and Assembly of the AcrAB-TolC Efflux Pump
The AcrAB-TolC pump is a marvel of biological engineering, comprised of three distinct protein components that assemble to form a continuous channel from the cytoplasm to the extracellular space.
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AcrB: The inner membrane transporter and the heart of the pump. It belongs to the Resistance-Nodulation-Division (RND) superfamily and is responsible for substrate recognition and energy transduction, utilizing the proton motive force to drive the efflux process. AcrB functions as a homotrimer, with each monomer cycling through three conformational states: Loose (L), Tight (T), and Open (O), in a functionally rotating mechanism.
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AcrA: The periplasmic adapter protein. AcrA forms a hexameric, cone-like structure that bridges AcrB in the inner membrane with TolC in the outer membrane. It is essential for the proper assembly and function of the entire complex.
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TolC: The outer membrane channel. TolC is a homotrimeric protein that forms a channel through the outer membrane, acting as the final exit duct for the extruded substrates. In its resting state, the periplasmic entrance of TolC is closed and opens upon engagement with the AcrA-AcrB complex.
The assembly of this complex is a dynamic process, with evidence suggesting that AcrA and AcrB form a stable subcomplex, which then recruits TolC to form the fully functional tripartite pump.
Mechanism of Substrate Efflux
The efflux of substrates by the AcrAB-TolC pump is a highly coordinated process driven by the proton motive force. The currently accepted model is the "functionally rotating" or "peristaltic" pump mechanism of the AcrB trimer:
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Substrate Binding: Substrates are captured by the AcrB porter domain from the periplasm or the outer leaflet of the inner membrane. AcrB possesses a large, multisite binding pocket capable of accommodating a wide variety of structurally diverse molecules.
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Conformational Cycling: The binding of a substrate, coupled with proton translocation, induces a series of conformational changes in the AcrB trimer. Each protomer cycles through the L (access), T (binding), and O (extrusion) states. This rotation effectively "pushes" the substrate through the AcrB channel.
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Extrusion through TolC: The substrate is then passed through the periplasmic domain of AcrB and into the channel formed by AcrA. The engagement of the AcrA-AcrB complex with TolC triggers the opening of the TolC channel, allowing the substrate to be expelled from the cell.
Quantitative Data on AcrAB-TolC Function
The activity of the AcrAB-TolC pump can be quantified by measuring its kinetic parameters for different substrates and by determining the fold change in the minimum inhibitory concentration (MIC) of antibiotics in the presence and absence of a functional pump.
Table 1: Kinetic Parameters of AcrB for Various β-Lactam Antibiotics
| Substrate | Km (µM) | Vmax (nmol/mg of protein/s) | Hill Coefficient (n) |
| Nitrocefin | ~5 | ~0.023 | ~1 |
| Cephalothin | ~91 | ~1.0 | >1 |
| Cefamandole | ~20 | ~0.37 | >1 |
| Cephaloridine | - | ~1.8 | >1 |
| Ampicillin | - | ~0.4-1 | >1 |
| Penicillin V | - | ~0.4-1 | >1 |
| Cloxacillin | - | ~0.4-1 | >1 |
Data compiled from multiple sources.[1][2] Km represents the substrate concentration at half-maximal velocity, and Vmax represents the maximum rate of efflux. A Hill coefficient greater than 1 indicates positive cooperativity in substrate binding.
Table 2: Fold Change in Minimum Inhibitory Concentration (MIC) for Various Antibiotics in the Absence of a Functional AcrAB-TolC Pump (ΔacrB or ΔtolC mutants)
| Antibiotic Class | Antibiotic | Fold Decrease in MIC |
| β-Lactams | Ampicillin | 2 |
| Cloxacillin | 512 | |
| Oxacillin | 4-8 | |
| Fluoroquinolones | Ciprofloxacin | 2-8 |
| Levofloxacin | 4 | |
| Ofloxacin | 2-8 | |
| Tetracyclines | Tetracycline | 4 |
| Minocycline | 4-8 | |
| Doxycycline | 4-8 | |
| Phenicols | Chloramphenicol | 2-8 |
| Macrolides | Erythromycin | 4-8 |
| Clarithromycin | 4 | |
| Lincosamides | Clindamycin | 4-8 |
| Oxazolidinones | Linezolid | 4 |
| Ansamycins | Rifampicin | 4 |
Data compiled from multiple sources.[1][3][4][5] The fold decrease in MIC indicates the contribution of the AcrAB-TolC pump to resistance for that specific antibiotic.
Regulation of AcrAB-TolC Expression: A Complex Network
The expression of the acrAB and tolC genes is tightly controlled by a complex regulatory network involving both local and global regulators. This ensures that the pump is expressed at appropriate levels to respond to cellular stress and the presence of toxic compounds.
Local Regulation by AcrR
The acrAB operon is primarily under the negative control of the local repressor AcrR, a member of the TetR family of transcriptional regulators. The acrR gene is located upstream of the acrAB operon and is transcribed divergently. AcrR binds to a 28-base pair palindromic operator site in the promoter region between acrR and acrAB, thereby repressing the transcription of the efflux pump genes.[6][7][8][9][10] The binding of certain substrates or inhibitors to AcrR can lead to its dissociation from the operator, resulting in the de-repression of acrAB expression.[6]
Global Regulation by MarA, SoxS, and Rob
In addition to local control, the expression of acrAB and tolC is also modulated by a trio of global transcriptional activators: MarA, SoxS, and Rob. These activators are part of the cell's response to various stress signals, including exposure to antibiotics, superoxide radicals, and organic solvents.
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MarA (Multiple Antibiotic Resistance): The expression of marA is induced by the presence of certain antibiotics and weak acids. MarA then binds to a specific DNA sequence known as the "marbox" located in the promoter regions of its target genes, including acrAB and tolC, leading to their transcriptional activation.[11][12][13][14][15]
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SoxS (Superoxide Response): The soxS gene is activated in response to superoxide stress. SoxS shares significant homology with MarA and also recognizes the marbox sequence to activate the expression of a similar set of genes, including those encoding the AcrAB-TolC pump.[11][12][13][14][15]
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Rob (Right Origin Binding): Rob is another transcriptional activator that can bind to the marbox and upregulate the expression of acrAB and tolC.[11][12][13][14][15]
The interplay between these local and global regulators allows the cell to fine-tune the expression of the AcrAB-TolC efflux pump in response to a wide range of environmental cues and cellular stresses.
Experimental Protocols
Studying the AcrAB-TolC efflux pump requires a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
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96-well microtiter plates
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Bacterial culture in logarithmic growth phase
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Antimicrobial stock solution
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Sterile saline (0.85%) or phosphate-buffered saline (PBS)
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McFarland 0.5 turbidity standard
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Multichannel pipette
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Incubator (35-37°C)
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Plate reader (optional)
Procedure:
-
Prepare Antimicrobial Dilutions: a. Prepare a stock solution of the antimicrobial agent at a known concentration. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a given row. c. Add 200 µL of the antimicrobial stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
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Prepare Bacterial Inoculum: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
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Inoculate the Plate: a. Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.
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Determine MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.[16][17][18][19][20]
Ethidium Bromide (EtBr) Accumulation Assay
This real-time fluorescence-based assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide.
Materials:
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Bacterial culture in logarithmic growth phase
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Phosphate-buffered saline (PBS)
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Glucose
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Ethidium bromide (EtBr) stock solution
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Efflux pump inhibitor (EPI) stock solution (e.g., CCCP, Phenylalanine-Arginine β-Naphthylamide - PAβN)
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Fluorometer or fluorescence plate reader
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Black, clear-bottom 96-well plates
Procedure:
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Prepare Bacterial Cells: a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with PBS. d. Resuspend the cells in PBS to a final OD₆₀₀ of 0.4.
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Energy Starvation (Optional but Recommended): a. To de-energize the cells and inhibit active efflux, incubate the cell suspension in the absence of an energy source (like glucose) for 30-60 minutes at room temperature.
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Assay Setup: a. To the wells of a black, clear-bottom 96-well plate, add the bacterial cell suspension. b. Add the EPI to the desired final concentration to the appropriate wells (this serves as a positive control for efflux inhibition). c. Add EtBr to all wells to a final concentration of 1-2 µg/mL.
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Initiate Efflux and Measure Fluorescence: a. To initiate efflux, add glucose to a final concentration of 0.4% to all wells except for a "no glucose" control. b. Immediately begin monitoring the fluorescence in a fluorometer or plate reader (Excitation: ~530 nm, Emission: ~600 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
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Data Analysis: a. Plot fluorescence intensity versus time. A lower fluorescence signal indicates a higher rate of EtBr efflux. b. Compare the fluorescence levels of the wild-type strain, the efflux-deficient mutant (e.g., ΔacrB), and the wild-type strain in the presence of an EPI.[21][22][23][24][25]
Purification of the AcrAB-TolC Complex
This protocol describes the purification of the intact tripartite complex for structural and biochemical studies.
Materials:
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E. coli strain overexpressing His-tagged AcrB, AcrA, and TolC
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, DNase I)
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Solubilization buffer (Lysis buffer containing 1% n-dodecyl-β-D-maltoside - DDM)
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Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM)
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Elution buffer (Wash buffer containing 250 mM imidazole)
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Ni-NTA affinity chromatography column
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Size-exclusion chromatography column (e.g., Superose 6)
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Ultracentrifuge
Procedure:
-
Cell Growth and Induction: a. Grow the E. coli overexpression strain in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8. b. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-20°C) overnight.
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Cell Lysis and Membrane Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication. c. Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes). d. Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).
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Solubilization and Affinity Chromatography: a. Resuspend the membrane pellet in solubilization buffer and stir for 1 hour at 4°C to solubilize the membrane proteins. b. Remove insoluble material by ultracentrifugation. c. Load the supernatant onto a pre-equilibrated Ni-NTA column. d. Wash the column extensively with wash buffer to remove non-specifically bound proteins. e. Elute the His-tagged AcrAB-TolC complex with elution buffer.
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Size-Exclusion Chromatography: a. Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM). b. Collect the fractions corresponding to the high-molecular-weight AcrAB-TolC complex.
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Purity and Integrity Analysis: a. Analyze the purified complex by SDS-PAGE and Western blotting to confirm the presence of all three components (AcrA, AcrB, and TolC) and to assess purity.[26][27][28][29][30]
Visualizing Regulatory and Functional Pathways
The following diagrams, generated using the DOT language, illustrate the key regulatory and functional aspects of the AcrAB-TolC system.
Assembly and Function of the AcrAB-TolC Efflux Pump
Caption: Assembly and functional workflow of the tripartite AcrAB-TolC efflux pump.
Regulatory Cascade of AcrAB-TolC Expression
Caption: The regulatory network controlling the expression of the AcrAB-TolC efflux pump.
Conclusion
The AcrAB-TolC efflux pump system is a sophisticated and highly regulated molecular machine that plays a critical role in the intrinsic and acquired antibiotic resistance of Gram-negative bacteria. A thorough understanding of its structure, function, and regulation is essential for the development of novel therapeutic strategies to combat multidrug-resistant infections. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this important bacterial defense mechanism and to designing the next generation of antibacterial agents.
References
- 1. Kinetic parameters of efflux of penicillins by the multidrug efflux transporter AcrAB-TolC of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic behavior of the major multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the transcriptional regulator AcrR from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Repressor AcrR Regulates AcrAB Efflux Pump Required for Biofilm Formation and Virulence in Acinetobacter nosocomialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the multidrug efflux regulator AcrR from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the E. coli marA/soxS/rob regulon in response to transcriptional activator concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Transcriptional Activators SoxS, RobA, and RamA on Expression of Multidrug Efflux Pump AcrAB-TolC in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional activation by MarA, SoxS and Rob of two tolC promoters using one binding site: a complex promoter configuration for tolC in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping direct and indirect MarA/SoxS/Rob/RamA regulons in Salmonella Typhimurium reveals repression of csgD and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. jksus.org [jksus.org]
- 22. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 23. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. journals.asm.org [journals.asm.org]
- 26. Purification of AcrAB-TolC Multidrug Efflux Pump for Cryo-EM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. AcrA, AcrB, and TolC of Escherichia coli Form a Stable Intermembrane Multidrug Efflux Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In situ structure of the AcrAB-TolC efflux pump at subnanometer resolution - PMC [pmc.ncbi.nlm.nih.gov]
